
N-(5-aminopyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-aminopyridin-2-yl)benzamide is an organic compound with the molecular formula C12H11N3O It is a derivative of benzamide, where the benzamide moiety is substituted with a 5-aminopyridin-2-yl group
Mechanism of Action
Target of Action
N-(5-aminopyridin-2-yl)benzamide is a selective inhibitor of cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects such as inflammation and pain .
Mode of Action
this compound interacts with COX-1 by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, resulting in reduced production of these compounds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-1, this compound reduces the production of prostaglandins, leading to downstream effects such as decreased inflammation and pain .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of prostaglandin production . This can lead to decreased inflammation and pain, as prostaglandins are involved in these physiological responses .
Biochemical Analysis
Biochemical Properties
N-(5-aminopyridin-2-yl)benzamide interacts with the enzyme COX-1, inhibiting its activity . This interaction is significant in biochemical reactions as COX-1 is involved in the production of prostaglandins, which play a role in inflammation and pain.
Cellular Effects
The inhibition of COX-1 by this compound can have various effects on cells. It can influence cell function by reducing the production of prostaglandins, which are involved in cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of the COX-1 enzyme, inhibiting its activity and thus reducing the production of prostaglandins .
Metabolic Pathways
This compound is involved in the metabolic pathway of prostaglandin synthesis, where it interacts with the COX-1 enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-aminopyridin-2-yl)benzamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Another method involves the use of bimetallic metal-organic frameworks as catalysts. For example, a Fe2Ni-BDC catalyst can be employed for the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene. This method offers high yields and can be conducted under relatively mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-aminopyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the benzamide moiety.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-(5-aminopyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
N-(5-aminopyridin-2-yl)-4-trifluoromethylbenzamide: This compound is similar in structure but contains a trifluoromethyl group, which can enhance its biological activity and selectivity.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridinyl moiety and have been studied for their anti-fibrotic activities.
Uniqueness
N-(5-aminopyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a COX-1 inhibitor makes it a valuable compound in medicinal chemistry for the development of anti-inflammatory drugs.
Properties
IUPAC Name |
N-(5-aminopyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-6-7-11(14-8-10)15-12(16)9-4-2-1-3-5-9/h1-8H,13H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCJOARICUKEBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

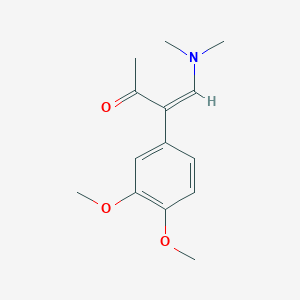
![4-[(4-Methoxyphenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2575582.png)

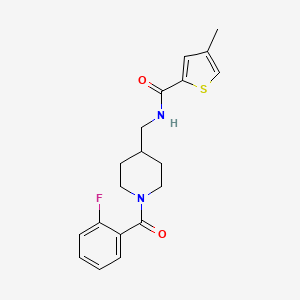
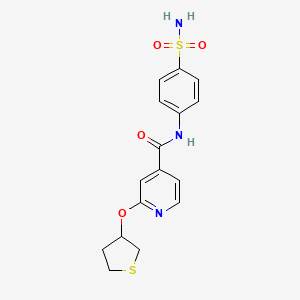
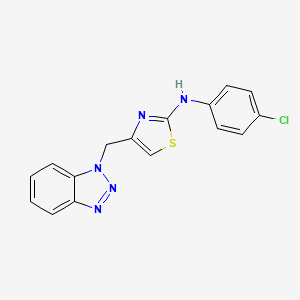
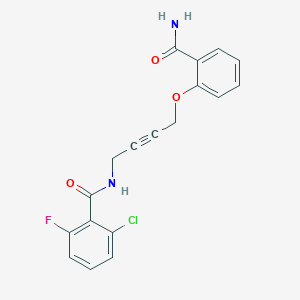

![2-(2-fluorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2575591.png)
![3,9-dimethyl-7-(2-methylpropyl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2575592.png)
![4-isopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2575593.png)


